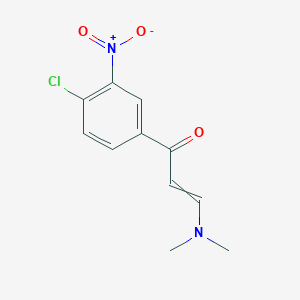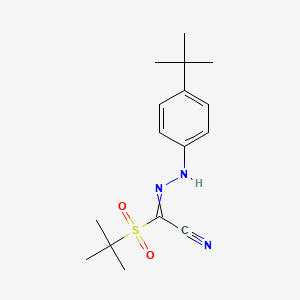
6-甲酰基喹喔啉甲酯
描述
Methyl quinoxaline-6-carboxylate is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl quinoxaline-6-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl quinoxaline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl quinoxaline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
6-甲酰基喹喔啉甲酯衍生物因其抗菌特性而受到研究。据了解,它们对多种致病菌和真菌有效。 该化合物的结构使其能够与微生物细胞壁相互作用,破坏其完整性并导致细胞死亡 .
抗结核活性
结核病是由结核分枝杆菌引起的,仍然是全球性的重大健康挑战。 6-甲酰基喹喔啉甲酯衍生物在抑制该细菌生长方面显示出前景,为一种新的治疗选择提供了可能性 .
抗癌特性
喹喔啉衍生物正在探索其在癌症治疗中的潜在用途。它们干扰 DNA 复制和细胞分裂的能力使其成为抗癌药物的合适候选者。 目前正在进行研究以确定这些化合物在癌症治疗中的有效性和安全性 .
抗病毒应用
喹喔啉衍生物的结构多功能性使其能够针对抗病毒活性进行定制。 它们可以被设计为抑制病毒进入或复制,这对于开发治疗病毒感染的新疗法至关重要 .
抗炎用途
炎症是对有害刺激的生物学反应,过度炎症会导致各种疾病。 6-甲酰基喹喔啉甲酯衍生物已显示出抗炎作用,这可能有利于治疗关节炎和哮喘等疾病 .
抗氧化作用
氧化应激与许多慢性疾病有关。 6-甲酰基喹喔啉甲酯衍生物表现出抗氧化特性,中和自由基并可能预防或减轻氧化损伤 .
抗利什曼原虫活性
利什曼病是由原生动物寄生虫引起的疾病。 一些 6-甲酰基喹喔啉甲酯衍生物已证明对利什曼原虫具有活性,表明它们可用于开发新的抗利什曼原虫药物 .
抗疟疾潜力
疟疾是由疟原虫寄生虫引起的致命疾病。 喹喔啉衍生物已被研究其抗疟疾特性,一些化合物对疟原虫菌株显示出有效活性 .
作用机制
Target of Action
Methyl quinoxaline-6-carboxylate is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxalines have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit anticancer action through various mechanisms, including tyrosine kinase inhibition, c-met kinase inhibition, induction of apoptosis, tubulin polymerization inhibition, and selective induction of tumors hypoxia .
Biochemical Pathways
Quinoxaline derivatives have been reported to interact with numerous targets, receptors, or microorganisms .
Result of Action
Quinoxaline derivatives have been reported to have diverse therapeutic uses .
未来方向
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . They have several prominent pharmacological effects and diverse therapeutic uses . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, “Methyl quinoxaline-6-carboxylate” and other quinoxalines have a promising future in medicinal chemistry .
生化分析
Biochemical Properties
Methyl quinoxaline-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in carbohydrate digestion . This inhibition can lead to a reduction in postprandial blood glucose levels, making it a potential candidate for managing hyperglycemia. Additionally, methyl quinoxaline-6-carboxylate interacts with other biomolecules, including nucleic acids, where it can cause DNA damage . These interactions highlight its potential as an antimicrobial and anticancer agent.
Cellular Effects
Methyl quinoxaline-6-carboxylate has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce oxidative stress in cells, leading to the activation of stress response pathways . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival. These cellular effects underscore its potential therapeutic applications in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of methyl quinoxaline-6-carboxylate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For example, its binding to α-glucosidase results in the inhibition of this enzyme’s activity, thereby reducing glucose absorption . Additionally, methyl quinoxaline-6-carboxylate can intercalate into DNA, causing structural damage and interfering with DNA replication and transcription . These molecular interactions contribute to its antimicrobial and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl quinoxaline-6-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of enzyme activity and persistent DNA damage, leading to prolonged cellular stress and apoptosis . These findings suggest that methyl quinoxaline-6-carboxylate can have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of methyl quinoxaline-6-carboxylate vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Methyl quinoxaline-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . These metabolic interactions are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, methyl quinoxaline-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms determine the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
Methyl quinoxaline-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus. The subcellular localization of methyl quinoxaline-6-carboxylate is critical for its role in modulating gene expression and inducing DNA damage.
属性
IUPAC Name |
methyl quinoxaline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPWJISMXACHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381761 | |
| Record name | methyl quinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23088-23-5 | |
| Record name | methyl quinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-quinoxalinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)


![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)




